

Application Note: High-Fidelity Fluorescent Labeling with Fmoc-ADMB

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Compound of Interest

Compound Name:	<i>Fmoc-2-amino-4,5-dimethoxybenzoic acid</i>
CAS No.:	855005-12-8
Cat. No.:	B3158043

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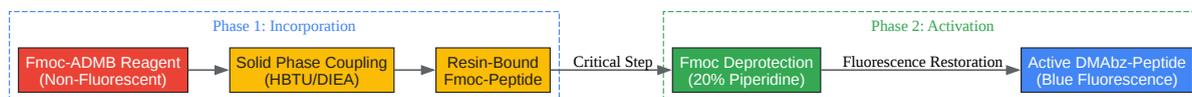
Core Principle & Mechanism

Fmoc-2-amino-4,5-dimethoxybenzoic acid is not the fluorophore itself but the protected precursor used to install the 4,5-dimethoxyanthraniloyl (DMAbz) moiety.

- The Fluorophore: The active fluorescent unit is the 2-amino-4,5-dimethoxybenzamide group.
- Role of Fmoc: The Fmoc group protects the aniline nitrogen during solid-phase synthesis. Crucial: The Fmoc group quenches the intrinsic fluorescence of the anthranilate core. You must remove the Fmoc group (deprotection) to restore the conjugation and intramolecular hydrogen bonding required for high-quantum-yield fluorescence.
- Spectral Properties (DMAbz):
 - Excitation (λ_{ex}): ~340–350 nm (UV/Violet)
 - Emission (λ_{em}): ~440–450 nm (Blue)[1]
 - Stokes Shift: Large (~100 nm), reducing self-quenching and background interference.
- Primary Application: It serves as a robust FRET Donor (paired with Nitro-tyrosine or DNP acceptors) and a stable N-terminal fluorescent tag for tracking cellular uptake or enzymatic cleavage.

Experimental Workflow Diagram

The following logic flow illustrates the critical activation step: the transition from the non-fluorescent Fmoc-precursor to the active DMAbz probe.



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Figure 1: The deprotection of the Fmoc group is the "switch" that activates the fluorophore.

Detailed Protocol: Solid-Phase Labeling

Reagents & Stock Preparation

Component	Specification	Preparation Note
Fmoc-ADMB	>98% Purity	Dissolve in DMF to 0.2 M. Sonicate if necessary. Protect from light.[2]
Coupling Reagent	HBTU or HATU	0.5 M in DMF.
Base	DIEA (Diisopropylethylamine)	2.0 M in NMP.
Deprotection	20% Piperidine	In DMF (v/v).

Step-by-Step Incorporation

1. Resin Preparation Ensure the N-terminal amino group of the resin-bound peptide is deprotected (free amine) and washed (3x DMF).

2. Coupling Reaction

- Mix: Combine 5 equivalents (eq) of Fmoc-ADMB, 4.9 eq of HBTU, and 10 eq of DIEA.

- Activate: Allow the mixture to pre-activate for 2–3 minutes. The solution may turn slightly yellow.
- Incubate: Add to the resin. Shake at room temperature for 2 to 4 hours.
 - Expert Insight: The aniline nitrogen on the ADMB core is less nucleophilic, but the carboxylic acid is standard. However, the steric bulk of the dimethoxy groups can slow down coupling. Extended time is recommended over elevated temperature to prevent racemization.

3. Washing Drain and wash the resin: 3x DMF, 3x DCM, 3x DMF.

4. The "Activation" (Fmoc Removal)

- Reagent: Add 20% Piperidine in DMF.
- Cycles: Treat for 5 minutes, drain, then treat for 15 minutes.
- Observation: The UV absorbance of the waste stream will confirm Fmoc removal.
- Result: The N-terminus now carries the free amino-dimethoxy-benzoyl group. This is the fluorescent species.^{[3][4][5]}

5. Cleavage & Isolation

- Cleave the peptide from the resin using standard TFA cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5).
- Note: The DMAbz fluorophore is stable in TFA.
- Precipitate in cold diethyl ether and purify via RP-HPLC.

Detection & QC Parameters

When validating the probe, use the following settings. Note that the methoxy groups induce a bathochromic (red) shift compared to unsubstituted anthranilic acid (Abz).

Parameter	Value	Notes
Excitation Max	340 nm	Can be excited by standard UV lasers (355 nm) or LEDs.
Emission Max	440 nm	Bright blue emission.
Stokes Shift	~100 nm	Excellent separation from excitation light; low background.
HPLC Detection	UV @ 330 nm	The DMAbz moiety absorbs strongly here; use for quantification.
Solubility	Moderate	Hydrophobic. Keep organic solvent (ACN/MeOH) >10% in buffers.

Troubleshooting & Optimization

Issue: Low Fluorescence Intensity

- Cause 1: Incomplete Fmoc Deprotection. If the Fmoc group remains, fluorescence is quenched.
 - Solution: Perform a Chloranil test (sensitive for secondary amines/anilines) to confirm deprotection.
- Cause 2: Quenching by Neighbors. If the DMAbz is adjacent to Tryptophan or Nitro-Tyrosine, FRET quenching may occur.
 - Solution: Insert a spacer (e.g., Beta-Alanine or PEG linker) between the probe and the peptide sequence if quenching is not the desired effect.

Issue: Poor Coupling Efficiency

- Cause: Steric hindrance from the methoxy groups at positions 4 and 5.

- Solution: Use HATU instead of HBTU and perform a double coupling (2 x 2 hours).

References

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Sources

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